molecular formula C28H28N6O4 B6302926 TAMRA azide, 6-isomer CAS No. 1192590-89-8

TAMRA azide, 6-isomer

Cat. No.: B6302926
CAS No.: 1192590-89-8
M. Wt: 512.6 g/mol
InChI Key: LCCOWUGYZJZMIT-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

TAMRA azide, 6-isomer, also known as 5-TAMRA-Azide min. 95%, is an isomer of TAMRA . TAMRA is a xanthene dye with orange emission . The primary targets of this compound are terminal alkyne-tagged biomolecules . The azide groups in the compound allow it to react with alkynes, DBCO, and BCN .

Mode of Action

The mode of action of this compound involves a copper-catalyzed click reaction (CuAAC) or a copper-free strain-promoted azide-alkyne cycloaddition (spAAC) reaction . These reactions enable the compound to interact with its targets, leading to the formation of a stable triazole .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the detection and labeling of terminal alkyne-tagged biomolecules . The compound’s interaction with these biomolecules can influence various biochemical processes, depending on the specific roles of the tagged biomolecules.

Pharmacokinetics

Its solubility in dmf, dmso, and alcohols suggests that it may be well-absorbed and distributed in biological systems where these solvents are present.

Result of Action

The result of this compound’s action is the successful labeling of terminal alkyne-tagged biomolecules . This labeling allows for the detection of these biomolecules, which can be crucial in various research and diagnostic applications.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the copper-catalyzed click reaction can be affected by the presence and concentration of copper ions . Additionally, the compound’s stability and reactivity may be influenced by temperature . It is recommended to store the compound at -20°C to maintain its stability and efficacy.

Biochemical Analysis

Biochemical Properties

“TAMRA azide, 6-isomer” plays a significant role in biochemical reactions, particularly in the field of bioconjugation . It can react with terminal alkynes using copper-catalyzed Click chemistry, or with cycloalkynes with copper-free strain promoted alkyne azide cycloaddition (spAAc) reaction . This property makes “this compound” a valuable tool for labeling and detecting biomolecules in complex biological samples .

Cellular Effects

The effects of “this compound” on cells are primarily related to its ability to label and detect various biomolecules . By conjugating with specific biomolecules, “this compound” can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of “this compound” involves its reaction with terminal alkynes or cycloalkynes . This reaction results in the formation of a stable triazole, allowing the “this compound” to be covalently attached to the target biomolecule . This enables the visualization and tracking of the biomolecule within the biological system .

Metabolic Pathways

Given its reactivity, it is likely to interact with various enzymes or cofactors during the process of bioconjugation .

Subcellular Localization

The subcellular localization of “this compound” is determined by the biomolecules it is conjugated with. It does not possess any known targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

4-(3-azidopropylcarbamoyl)-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N6O4/c1-33(2)18-7-10-21-24(15-18)38-25-16-19(34(3)4)8-11-22(25)26(21)23-14-17(6-9-20(23)28(36)37)27(35)30-12-5-13-31-32-29/h6-11,14-16H,5,12-13H2,1-4H3,(H-,30,35,36,37)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCCOWUGYZJZMIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C(=O)NCCCN=[N+]=[N-])C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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